

The Effect of Sodium Succinate on Cellular Redox State: A Technical Guide

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Compound of Interest

Compound Name: Sodium Succinate

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Abstract

Sodium succinate, the sodium salt of succinic acid, is a key metabolic intermediate with a profound influence on the cellular redox state. As a central component of the tricarboxylic acid (TCA) cycle and a direct substrate for Complex II of the electron transport chain (ETC), its availability directly modulates cellular bioenergetics and the balance of critical redox couples, namely NAD⁺/NADH and FAD/FADH₂.^{[1][2][3]} Beyond its canonical metabolic role, succinate has emerged as a crucial signaling molecule, acting both intracellularly to influence hypoxic responses and extracellularly through its cognate receptor, SUCNR1 (GPR91), to modulate immune cell function and other physiological processes.^{[4][5][6]} This guide provides an in-depth technical overview of the multifaceted effects of **sodium succinate** on the cellular redox state, its implications for reactive oxygen species (ROS) production, and its role in cellular signaling. We present quantitative data from key studies, detailed experimental protocols for assessing these effects, and visual representations of the core pathways involved.

Introduction: Succinate as a Bioenergetic and Signaling Hub

Succinate is a pivotal metabolite in cellular metabolism, primarily recognized for its role in the TCA cycle, where it is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH).^[7]^[8] This reaction is unique as SDH is also Complex II of the mitochondrial ETC, directly linking

the TCA cycle to oxidative phosphorylation.[1][9][10] The oxidation of succinate is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH₂, which then donates electrons to the ETC to drive ATP synthesis.[11][12] Consequently, the concentration and metabolism of succinate are critical determinants of the cellular redox environment.

Recent research has expanded our understanding of succinate's function, revealing its capacity to act as a signaling molecule.[6][13] Under conditions of metabolic stress, such as hypoxia or ischemia, succinate can accumulate and exit the mitochondria.[14][15] In the cytosol, it can inhibit prolyl hydroxylase domain enzymes (PHDs), leading to the stabilization of hypoxia-inducible factor-1 α (HIF-1 α), a master regulator of the hypoxic response.[4][6][13] Extracellularly, succinate can activate the G protein-coupled receptor SUCNR1, triggering various signaling cascades in target cells, particularly immune cells.[16][17][18]

Metabolic Impact of Sodium Succinate on Cellular Redox State

The primary effect of **sodium succinate** on the cellular redox state is mediated through its oxidation by SDH (Complex II) in the mitochondria.

Direct Modulation of the FAD/FADH₂ Redox Couple

The oxidation of succinate to fumarate by SDH directly reduces FAD to FADH₂. [3] This shifts the mitochondrial FAD/FADH₂ pool towards a more reduced state. The resulting FADH₂ then transfers its electrons to the iron-sulfur clusters within Complex II and subsequently to coenzyme Q (ubiquinone), reducing it to ubiquinol. [2][11] This process bypasses Complex I of the ETC.

Indirect Influence on the NAD⁺/NADH Redox Couple

While succinate oxidation does not directly involve the NAD⁺/NADH couple, it significantly influences it through its effects on the ETC. By feeding electrons into the ETC at Complex II, succinate oxidation contributes to the generation of a proton motive force, which is utilized by ATP synthase to produce ATP. [9] A high rate of succinate-driven respiration can lead to a highly reduced coenzyme Q pool. This can cause a phenomenon known as reverse electron transport (RET), where electrons are driven backward from the coenzyme Q pool to Complex I, reducing NAD⁺ to NADH. [6][19][20] This process is a significant source of mitochondrial ROS. [15][19]

Succinate-Mediated Reactive Oxygen Species (ROS) Production

The accumulation of succinate, particularly during ischemia-reperfusion events, is a major driver of mitochondrial ROS production.^{[14][15][21]} Upon reoxygenation, the accumulated succinate is rapidly oxidized by SDH, leading to a surge in electron flow through the ETC.^[22] This can overwhelm the capacity of the downstream complexes, leading to a highly reduced coenzyme Q pool and subsequent RET at Complex I, which generates superoxide radicals.^[19]^[23] There is also evidence that Complex II itself can be a source of ROS, particularly when damaged or inhibited.^[24]

Succinate as a Signaling Molecule

Intracellular Signaling: HIF-1 α Stabilization

Under hypoxic conditions, the activity of the TCA cycle is altered, leading to the accumulation of succinate. This accumulated succinate can inhibit PHDs, which are responsible for hydroxylating HIF-1 α and targeting it for proteasomal degradation.^{[6][13]} The inhibition of PHDs leads to the stabilization and activation of HIF-1 α , which then translocates to the nucleus and initiates the transcription of genes involved in adapting to low oxygen conditions, such as those promoting glycolysis and angiogenesis.^[14]

Extracellular Signaling: SUCNR1 Activation

Succinate can be transported out of the cell and act as a ligand for the G protein-coupled receptor SUCNR1 (also known as GPR91).^{[5][25]} SUCNR1 is expressed on the surface of various cell types, including immune cells, platelets, and cells in the kidney and liver.^{[17][18]} Activation of SUCNR1 can trigger diverse downstream signaling pathways, including both Gi and Gq signaling, leading to effects such as immune cell activation, modulation of blood pressure, and platelet aggregation.^{[16][17][26]}

Data Presentation

The following tables summarize quantitative data on the effects of succinate on cellular redox parameters and mitochondrial function.

Table 1: Effect of Succinate on Mitochondrial Respiration in Prostate Cancer (PCa) Tissue.

Parameter	Non-Malignant Tissue (pmol O ₂ /s/mg)	Malignant PCa Tissue (pmol O ₂ /s/mg)	Fold Change
LEAK Respiration (Succinate + Rotenone)	15.2 ± 2.1	25.8 ± 3.5	1.7
Oxidative Phosphorylation (P CII)	80.5 ± 7.9	125.3 ± 11.2	1.6
Electron Transport Capacity (E CII)	95.1 ± 9.3	148.6 ± 14.1	1.6

Data adapted from a study on human prostate cancer tissue, demonstrating enhanced Complex II-linked respiration in malignant tissue.[\[24\]](#) LEAK respiration represents proton leak in the absence of ADP, while P CII and E CII represent ADP-stimulated and uncoupled respiration with succinate, respectively.

Table 2: Impact of **Sodium Succinate** on Erythrocyte Redox State in Athletes.

Parameter	Control (Pre-Supplementation)	Post-Sodium Succinate Supplementation	% Change
Reduced Glutathione (GSH) (x 10 ⁻¹² mM/erythrocyte)	2.34	3.12	+33.3%
Erythrocyte Sorption Ability (%)	35.6	27.1	-23.9%
Erythrocyte Permeability (conditional units)	4.61	3.98	-13.7%

Data from a study investigating the effects of a **sodium succinate**-based supplement on oxidative stress in athletes' erythrocytes.[27] The results indicate a normalization of the prooxidant-antioxidant balance.

Experimental Protocols

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

This protocol describes the use of an Oroboros O2k high-resolution respirometer to assess mitochondrial function in permeabilized cells in response to succinate.

Materials:

- Cultured cells of interest
- Respiration medium (e.g., MiR05)
- Digitonin (for cell permeabilization)
- Substrates: Pyruvate, Malate, Glutamate, Succinate
- Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)
- ADP
- Cytochrome c

Procedure:

- Cell Preparation: Harvest cultured cells and resuspend them in respiration medium to a final concentration of $1-2 \times 10^6$ cells/mL.
- Instrument Calibration: Calibrate the Oroboros O2k instrument according to the manufacturer's instructions to ensure accurate oxygen concentration measurements.
- Baseline Respiration: Add the cell suspension to the O2k chambers and record the routine respiration of intact cells.

- **Permeabilization:** Add digitonin to permeabilize the cell membrane, allowing for the direct assessment of mitochondrial function. Confirm membrane integrity by adding cytochrome c; a minimal increase in respiration indicates intact outer mitochondrial membranes.
- **Complex I-Linked Respiration:** Add pyruvate, malate, and glutamate to the chambers to fuel Complex I-linked respiration. Add ADP to stimulate oxidative phosphorylation (State 3 respiration).
- **Succinate-Driven Respiration:** Add succinate to the chambers to assess Complex II-linked respiration.
- **Inhibition of Complex I:** Add rotenone to inhibit Complex I, isolating the contribution of Complex II to respiration.
- **Maximal Respiration and Inhibition:** Subsequent additions of uncouplers (e.g., FCCP) and inhibitors (e.g., antimycin A) can be used to determine the maximal electron transport system capacity and non-mitochondrial oxygen consumption, respectively.[\[28\]](#)

Quantification of Cellular NAD⁺/NADH Ratio

This protocol outlines an enzymatic cycling assay for the quantification of intracellular NAD⁺ and NADH levels.

Materials:

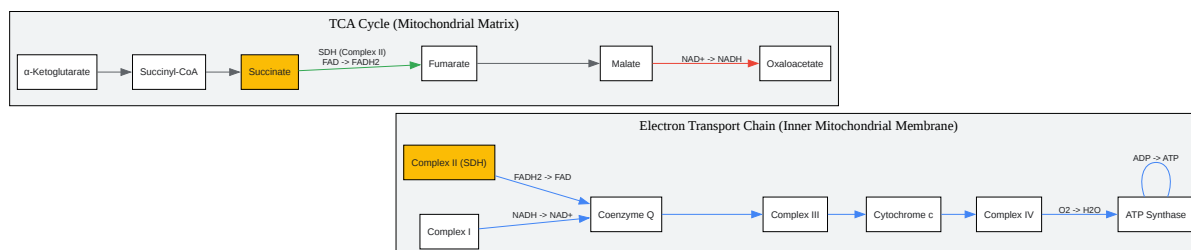
- Cell or tissue samples
- **Extraction Buffers:** Acidic buffer (e.g., 0.2 M HCl) for NAD⁺ extraction and alkaline buffer (e.g., 0.2 M NaOH) for NADH extraction.
- Neutralization Buffers
- Assay Buffer
- Alcohol Dehydrogenase (ADH)
- Phenazine Ethosulfate (PES)

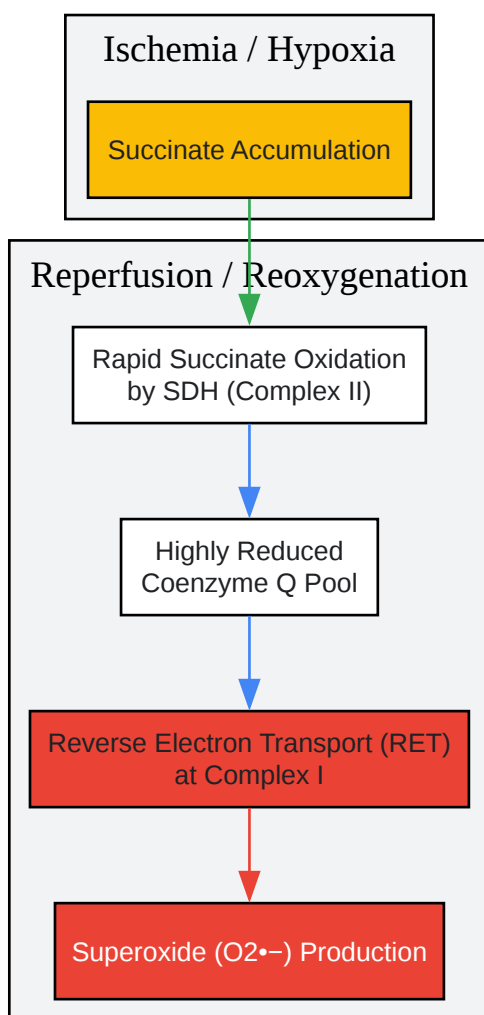
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- NAD⁺ and NADH standards
- 96-well plate and plate reader

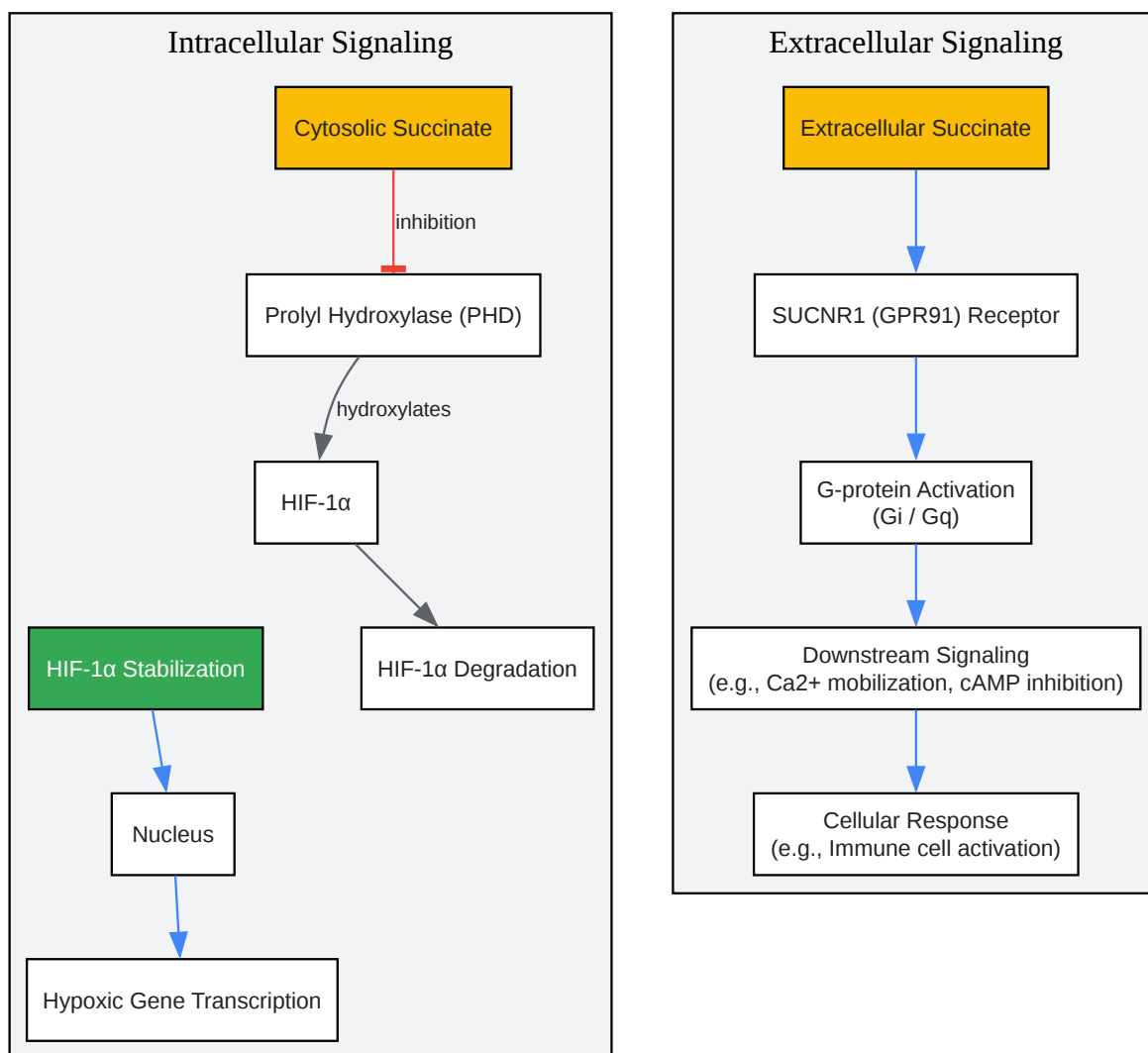
Procedure:

- **Sample Extraction:** Homogenize cell or tissue samples in either the acidic extraction buffer (for NAD⁺) or the alkaline extraction buffer (for NADH) to selectively destroy the other form of the dinucleotide.
 - **Neutralization:** Neutralize the extracts to bring the pH to a suitable range for the enzymatic assay.
 - **Standard Curve Preparation:** Prepare a standard curve using known concentrations of NAD⁺ and NADH.
 - **Enzymatic Reaction:** In a 96-well plate, add the extracted samples and standards. Initiate the cycling reaction by adding a master mix containing ADH, PES, MTT, and ethanol. The ADH will cycle between NAD⁺ and NADH, and in the process, reduce MTT to formazan, which has a strong absorbance at 570 nm.
 - **Measurement:** Measure the absorbance at 570 nm over time using a plate reader. The rate of formazan production is proportional to the concentration of NAD⁺ or NADH in the sample.
 - **Quantification:** Calculate the NAD⁺ and NADH concentrations in the samples by comparing their reaction rates to the standard curve. The NAD⁺/NADH ratio can then be determined.
- [\[29\]](#)[\[30\]](#)

Mandatory Visualizations







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References

- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Isa.umich.edu [Isa.umich.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]
- 5. consensus.app [consensus.app]
- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 10. proteopedia.org [proteopedia.org]
- 11. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tara.tcd.ie [tara.tcd.ie]
- 14. ahajournals.org [ahajournals.org]
- 15. Ischaemic accumulation of succinate controls reperfusion injury through mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 17. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Accumulation of Succinate in Cardiac Ischemia Primarily Occurs via Canonical Krebs Cycle Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
- 22. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]

- 23. researchgate.net [researchgate.net]
- 24. Enhanced Succinate Oxidation with Mitochondrial Complex II Reactive Oxygen Species Generation in Human Prostate Cancer [mdpi.com]
- 25. SUCNR1 - Wikipedia [en.wikipedia.org]
- 26. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. [Effect of sodium succinate on oxidative stress in erythrocytes during physical loading] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
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